Cas no 955688-45-6 (4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide)

4-クロロ-N-2-(チオフェン-2-カルボニル)-1,2,3,4-テトラヒドロイソキノリン-7-イルベンズアミドは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、チオフェン環とテトラヒドロイソキノリン骨格を有し、分子内にアミド結合を形成しています。その特異的な構造により、医薬品開発や材料科学などの分野で高い応用可能性を示します。特に、クロロ置換基とチオフェンカルボニル基の存在により、分子の反応性や生体活性の調整が可能です。また、結晶性や安定性に優れており、実験室規模から工業的生産まで幅広い条件下での取り扱いが可能です。

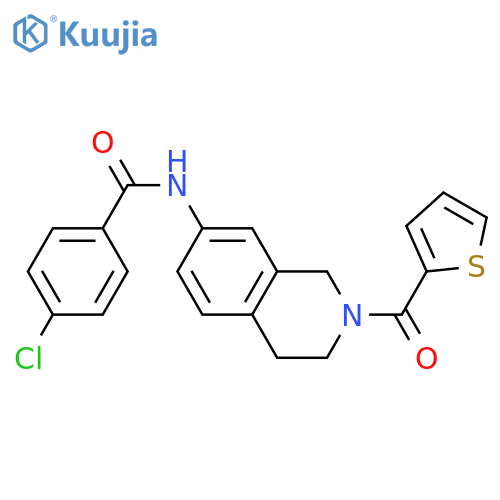

955688-45-6 structure

商品名:4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide

4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide

- 4-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide

- F2416-0549

- AKOS024647118

- 4-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- 4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide

- 955688-45-6

-

- インチ: 1S/C21H17ClN2O2S/c22-17-6-3-15(4-7-17)20(25)23-18-8-5-14-9-10-24(13-16(14)12-18)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25)

- InChIKey: HTVBQICWDCYGML-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC2=C(C=C1)CCN(C(C1SC=CC=1)=O)C2)(=O)C1=CC=C(Cl)C=C1

計算された属性

- せいみつぶんしりょう: 396.0699267g/mol

- どういたいしつりょう: 396.0699267g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 552

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 77.6Ų

4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2416-0549-10mg |

4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

955688-45-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2416-0549-15mg |

4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

955688-45-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2416-0549-2μmol |

4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

955688-45-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2416-0549-1mg |

4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

955688-45-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2416-0549-3mg |

4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

955688-45-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2416-0549-2mg |

4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

955688-45-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2416-0549-100mg |

4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

955688-45-6 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2416-0549-5μmol |

4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

955688-45-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2416-0549-30mg |

4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

955688-45-6 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2416-0549-10μmol |

4-chloro-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide |

955688-45-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

955688-45-6 (4-chloro-N-2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylbenzamide) 関連製品

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 307-59-5(perfluorododecane)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 55290-64-7(Dimethipin)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬